molecular formula C14H15NO2 B1391921 Spiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 936138-15-7

Spiro[indene-1,4'-piperidine]-3-carboxylic acid

Cat. No.: B1391921
CAS No.: 936138-15-7
M. Wt: 229.27 g/mol
InChI Key: MWAYEAPVXSDUDY-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidine]-3-carboxylic acid is a spirocyclic compound that features a unique structure where an indene moiety is fused to a piperidine ring. This compound is part of a broader class of spiro compounds known for their three-dimensional architecture, which imparts significant biological activity and makes them attractive targets in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indene-1,4’-piperidine]-3-carboxylic acid typically involves multi-component reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. This reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst and ethanol as the reaction medium under reflux conditions . Another approach involves the use of microwave-assisted multicomponent reactions, which accelerate reaction rates and improve yields .

Industrial Production Methods

Industrial production of spiro[indene-1,4’-piperidine]-3-carboxylic acid often employs environmentally benign methods. For example, the use of iron (III) trifluoroacetate as a Lewis acid catalyst in aqueous micellar medium at ambient temperature has been reported . This method is advantageous due to its mild reaction conditions and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidine]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

Spiro[indene-1,4’-piperidine]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of biological processes.

    Medicine: Due to its unique structure, it is

Properties

IUPAC Name

spiro[indene-3,4'-piperidine]-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAYEAPVXSDUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678292
Record name Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936138-15-7
Record name Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 2
Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 3
Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 4
Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 5
Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 6
Spiro[indene-1,4'-piperidine]-3-carboxylic acid

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